1-[3-(4-chlorophenoxy)benzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine -

1-[3-(4-chlorophenoxy)benzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine

Catalog Number: EVT-3987364
CAS Number:
Molecular Formula: C24H21ClFNO
Molecular Weight: 393.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 1-[3-(4-chlorophenoxy)benzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine can be achieved through various synthetic pathways. Although the provided literature lacks details on this particular compound's specific synthesis, related tetrahydropyridines are often prepared using reactions like the Hantzsch pyridine synthesis or modifications thereof. [, ] These methods generally involve condensing an aldehyde, a β-ketoester, and ammonia or an ammonia source. Additionally, alternative approaches may utilize ring-closing reactions or modifications of pre-existing heterocyclic systems.

Applications
  • Anti-inflammatory activity: Some tetrahydropyridines have shown promising anti-inflammatory effects. []
  • Analgesic activity: Several tetrahydropyridine derivatives exhibit potent analgesic properties. []
  • Antidepressant activity: Research suggests that certain tetrahydropyridines may possess antidepressant-like effects. []
  • Antiparkinsonian activity: Studies highlight the potential of certain tetrahydropyridine analogues in treating Parkinson's disease. [, ]

1-Benzyl-4-(4-fluorophenyl)-3-hydroxymethyl-1,2,3,6-tetrahydropyridine

Compound Description: This compound serves as a crucial intermediate in the synthesis of paroxetine, an antidepressant medication. []

Relevance: This compound shares the core structure of 1,2,3,6-tetrahydropyridine with the target compound, 1-[3-(4-chlorophenoxy)benzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine. Both compounds also share the 4-(4-fluorophenyl) substituent on the tetrahydropyridine ring. The key structural difference lies in the substituent at the nitrogen atom; the related compound has a benzyl group while the target compound features a [3-(4-chlorophenoxy)benzyl] substituent. []

4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridine (HPTP)

Compound Description: HPTP is a tetrahydropyridine metabolite of the antipsychotic drug haloperidol. Research suggests that HPTP might contribute to haloperidol's side effect profile. [, ] Studies have shown that HPTP influences both pre-synaptic and post-synaptic neurofunction in dopaminergic neurons. []

Relevance: HPTP shares the core tetrahydropyridine ring structure and the 4-(4-fluorophenyl) group with 1-[3-(4-chlorophenoxy)benzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine. A significant difference lies in the substituent at the nitrogen; HPTP has a [4-(4-fluorophenyl)-4-oxobutyl] group while the target compound has a [3-(4-chlorophenoxy)benzyl] substituent. Both compounds belong to the tetrahydropyridine class, known for affecting dopamine-related pathways. []

N-Methyl-4-(4-hydroxy-3-[125I]iodobenzyl)-1,2,3,6-tetrahydropyridine ([125I]MHTP)

Compound Description: This compound is a radiolabeled analog of N-methyl-4-benzyl-1,2,3,6-tetrahydropyridine, designed to be non-toxic. [] In vivo autoradiography studies have shown that following intravenous administration, [125I]MHTP selectively accumulates in the locus ceruleus of rodents, specifically within noradrenergic cell bodies and fibers. []

Relevance: While sharing the core tetrahydropyridine ring with 1-[3-(4-chlorophenoxy)benzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine, [125I]MHTP differs in its substituents. Notably, [125I]MHTP lacks the 4-fluorophenyl group present in the target compound and instead has a 4-hydroxy-3-[125I]iodobenzyl group at the 4-position of the tetrahydropyridine ring. The research highlighting [125I]MHTP's selective accumulation in noradrenergic neurons emphasizes the impact of even subtle structural changes within this class of compounds on their biological targets. []

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

Compound Description: MPTP is a neurotoxin that induces Parkinsonian symptoms by selectively destroying dopaminergic neurons in the substantia nigra of the brain. [, , , , ] This neurotoxicity arises from its metabolite, 1-methyl-4-phenylpyridinium (MPP+), which inhibits mitochondrial electron transport at Complex I. []

Relevance: MPTP serves as a crucial point of reference when discussing 1-[3-(4-chlorophenoxy)benzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine due to their shared tetrahydropyridine core structure. Although simpler than the target compound, MPTP's well-documented neurotoxicity highlights the potential biological activity of this chemical class. [, , , , ] Understanding the structure-activity relationship between these compounds may provide valuable insights into the potential neuroprotective or neurotoxic effects of similar compounds.

1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine (2'Me-MPTP)

Compound Description: 2'Me-MPTP, similar to MPTP, is a neurotoxic compound. It is metabolized to a pyridinium species that disrupts mitochondrial function, leading to the degeneration of dopaminergic neurons. [] Studies have shown that dopamine uptake blockers, like Win 35,428, can attenuate the lactate formation induced by 2'Me-MPTP, suggesting a potential protective mechanism. []

Relevance: 2'Me-MPTP shares the basic tetrahydropyridine scaffold with 1-[3-(4-chlorophenoxy)benzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine. Both compounds demonstrate how structural modifications on this scaffold, such as the 2'-methylphenyl group in 2'Me-MPTP and the 3-(4-chlorophenoxy)benzyl and 4-fluorophenyl substituents in the target compound, can influence their specific interactions with biological systems, particularly those related to dopamine neurotransmission. []

N-[(phenylcarbonyl)amino]-1,2,3,6-tetrahydropyridines

Compound Description: This series of compounds was investigated for its analgesic, hyperglycemic, and anti-inflammatory properties. [] The research focused on understanding how substitutions on the phenyl ring affect these activities. The study found that all compounds exhibited potent analgesic effects, regardless of the substituent's position or properties. []

Relevance: While the core structure differs slightly, these compounds highlight the versatility of the tetrahydropyridine moiety in medicinal chemistry and its potential application in various therapeutic areas. Comparing the structure-activity relationship of N-[(phenylcarbonyl)amino]-1,2,3,6-tetrahydropyridines with 1-[3-(4-chlorophenoxy)benzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine could offer insights into tailoring tetrahydropyridine derivatives for specific pharmacological targets. []

(S)-1-(4-((3-fluorobenzyl)oxy)benzyl)azetidine-2-carboxamide (C3)

Compound Description: C3 is a potent and selective monoamine oxidase-B (MAO-B) inhibitor, identified through a computational fragment-based design approach. [] It displays higher potency and selectivity than safinamide, a drug used in Parkinson's disease treatment. [] Animal studies have shown that C3 can inhibit cerebral MAO-B activity and protect against dopaminergic neuronal loss induced by MPTP. []

Relevance: Although C3 doesn't directly share the tetrahydropyridine structure of 1-[3-(4-chlorophenoxy)benzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine, it offers a valuable comparison point within the context of potential therapeutic applications for compounds targeting dopaminergic pathways. [] C3's action as an MAO-B inhibitor, an enzyme involved in dopamine metabolism, highlights an alternative approach to modulating dopamine levels, distinct from the mechanisms potentially employed by tetrahydropyridine derivatives. []

1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl) piperazine dihydrochloride (GBR 12909)

Compound Description: GBR 12909 is a selective dopamine reuptake inhibitor. [] It demonstrates efficacy in reversing motor deficits in MPTP-treated marmosets, highlighting its potential as a therapeutic agent for Parkinson's disease. []

Relevance: Although GBR 12909 does not share the core tetrahydropyridine structure of 1-[3-(4-chlorophenoxy)benzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine, its function as a dopamine reuptake inhibitor is highly relevant. [] This functional similarity, despite structural differences, highlights the diverse ways in which compounds can modulate dopaminergic pathways.

(+)-4-[(αR)-α-(2S,5R)-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxy-benzyl]-N-N-diethylbenzamide (SNC-80)

Compound Description: SNC-80 is a selective agonist of the δ opioid peptide (DOP) receptor. [] Studies have shown that SNC-80 exhibits synergistic antiparkinsonian effects when co-administered with a nociceptin/orphanin FQ (N/OFQ) receptor antagonist, suggesting a potential therapeutic strategy for Parkinson's disease. []

Relevance: SNC-80, although structurally distinct from 1-[3-(4-chlorophenoxy)benzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine, highlights an alternative pharmacological target for addressing Parkinson's disease. [] Its action on the DOP receptor system, which indirectly influences dopaminergic pathways, provides a contrasting approach to directly targeting dopamine receptors or reuptake mechanisms, as might be the case with some tetrahydropyridine derivatives. []

Properties

Product Name

1-[3-(4-chlorophenoxy)benzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine

IUPAC Name

1-[[3-(4-chlorophenoxy)phenyl]methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine

Molecular Formula

C24H21ClFNO

Molecular Weight

393.9 g/mol

InChI

InChI=1S/C24H21ClFNO/c25-21-6-10-23(11-7-21)28-24-3-1-2-18(16-24)17-27-14-12-20(13-15-27)19-4-8-22(26)9-5-19/h1-12,16H,13-15,17H2

InChI Key

ATEPKTFFTGYOHN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)CC3=CC(=CC=C3)OC4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.